molecular formula C9H11NOS B14072899 1-(3-Amino-5-mercaptophenyl)propan-1-one

1-(3-Amino-5-mercaptophenyl)propan-1-one

Cat. No.: B14072899
M. Wt: 181.26 g/mol
InChI Key: XQHBGHFWMPGTHP-UHFFFAOYSA-N
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Description

1-(3-Amino-5-mercaptophenyl)propan-1-one is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a phenyl ring bearing both amino (-NH₂) and mercapto (-SH) groups at the 3- and 5-positions, respectively. This compound’s dual functionalization introduces unique electronic and steric properties, distinguishing it from conventional cathinones.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-amino-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H11NOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2,10H2,1H3

InChI Key

XQHBGHFWMPGTHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)S)N

Origin of Product

United States

Chemical Reactions Analysis

1-(3-Amino-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins. These interactions can modulate the activity of enzymes and other proteins, affecting various biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Propan-1-one Derivatives

Compound Name Phenyl Substituents Amino Group Notable Functional Groups
1-(3-Amino-5-mercaptophenyl)propan-1-one 3-NH₂, 5-SH None -SH (thiol), -NH₂ (amine)
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC) 4-Cl Dimethylamino (-N(CH₃)₂) -Cl (halogen)
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) 4-F Pyrrolidinyl (-C₄H₈N) -F (halogen)
2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-MEC) 3-CH₃ Ethylamino (-NHCH₂CH₃) -CH₃ (alkyl)
1-(3-Aminophenyl)propan-1-one (A782832) 3-NH₂ None -NH₂ (amine)

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 3-amino and 5-mercapto groups in the target compound are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to halogenated analogs like 4-CDC or 4F-PHP, which feature electron-withdrawing -Cl or -F groups .

Polarity and Solubility: The presence of both -NH₂ and -SH increases polarity, suggesting higher water solubility than non-polar analogs like 3-MEC (3-methylphenyl) or halogenated derivatives. However, this remains speculative without experimental solubility data .

Synthetic Challenges :

  • Protection of the thiol group during synthesis is critical to prevent oxidation or undesired side reactions, unlike simpler derivatives such as A782832 (lacking -SH), which require fewer protective steps .

Reactivity and Functionalization Trends

Table 2: Reaction Yields of Propan-1-one Derivatives in Coupling Reactions

Compound Reaction Partner Yield (%) Reference
1-(3-Chlorophenyl)propan-1-one NHPI (2b) 64
1-(4-Bromophenyl)propan-1-one NHPI (2b) 58
1-(3-Aminophenyl)propan-1-one HOBt (2c) 41
1-(3-Bromophenyl)propan-1-one HOAT (2d) 50

Insights:

  • The thiol group in the target compound may further reduce yields unless protected.
  • Halogenated Derivatives : Higher yields in halogenated analogs (e.g., 58–64%) suggest that electron-withdrawing groups stabilize intermediates in coupling reactions, a contrast to the electron-rich target compound .

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